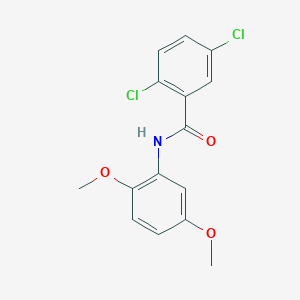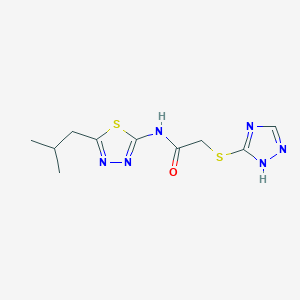
2,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide, commonly known as UMI-77, is a chemical compound used in scientific research. It is a selective inhibitor of the protein known as S100A1, which is involved in various cellular processes such as calcium signaling, cell growth, and differentiation.
Applications De Recherche Scientifique
UMI-77 has been used in various scientific research studies to investigate the role of S100A1 in different cellular processes. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting S100A1-mediated signaling pathways. Additionally, UMI-77 has been used to study the effects of S100A1 on cardiac function and calcium signaling in cardiomyocytes.
Mécanisme D'action
UMI-77 selectively binds to S100A1 and disrupts its interaction with target proteins, thereby inhibiting its activity. S100A1 is known to interact with various proteins involved in calcium signaling and cell growth, and its dysregulation has been implicated in various diseases including cancer and heart failure. By targeting S100A1, UMI-77 has the potential to modulate these disease processes.
Biochemical and Physiological Effects:
UMI-77 has been shown to have various biochemical and physiological effects in different cell types. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In cardiomyocytes, UMI-77 has been shown to modulate calcium signaling and improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using UMI-77 in lab experiments is its selectivity for S100A1, which allows for specific targeting of this protein without affecting other cellular processes. Additionally, UMI-77 has been shown to have low toxicity in vitro and in vivo, making it a viable candidate for further preclinical studies. However, one limitation of using UMI-77 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experimental settings.
Orientations Futures
There are several future directions for research involving UMI-77. One area of interest is the development of more potent and selective inhibitors of S100A1, which could have therapeutic potential for various diseases. Additionally, further studies are needed to elucidate the specific mechanisms by which UMI-77 modulates S100A1-mediated signaling pathways, as well as its potential interactions with other cellular proteins. Finally, the use of UMI-77 in combination with other drugs or therapies could be explored as a potential strategy for improving treatment outcomes in various diseases.
Méthodes De Synthèse
UMI-77 can be synthesized using a multistep process starting from 2,5-dimethoxybenzaldehyde and 2,5-dichlorobenzoyl chloride. The reaction involves the formation of an amide bond between the two compounds, followed by the reduction of the resulting intermediate to yield UMI-77. The purity of the compound can be verified using various analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
2,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-10-4-6-14(21-2)13(8-10)18-15(19)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEZADSSSVGIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5843112.png)
![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843120.png)
![N-[4-(acetylamino)-3-methoxyphenyl]benzamide](/img/structure/B5843121.png)
![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5843122.png)

![2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843144.png)
![N-{2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5843152.png)



![N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5843197.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5843200.png)

![5-[(3,4-difluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5843217.png)